SB-T-1214

cytotoxicity antiproliferative activity taxane comparison

SB-T-1214 is a next-generation taxoid with up to 1000-fold greater cytotoxicity than paclitaxel/docetaxel in multidrug-resistant models. It targets drug-resistant cancer stem cells (CD133+/CD44+), inhibits stemness genes (Oct4, Sox2, c-Myc), and suppresses Pgp+ tumor growth in vivo. Essential for oncology research requiring high potency and efficacy against resistant phenotypes.

Molecular Formula C45H59NO15
Molecular Weight 853.9 g/mol
Cat. No. B1242327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-T-1214
Synonyms10-(cyclopropylcarbonyl)-3'-dephenyl-3'-(2-methyl-2-propenyl)docetaxel
SB T-1214
SB-T-1214
SBT-1214
Molecular FormulaC45H59NO15
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C=C(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C6CC6
InChIInChI=1S/C45H59NO15/c1-22(2)18-27(46-40(54)61-41(5,6)7)32(49)39(53)57-28-20-45(55)36(59-38(52)25-14-12-11-13-15-25)34-43(10,29(48)19-30-44(34,21-56-30)60-24(4)47)35(50)33(58-37(51)26-16-17-26)31(23(28)3)42(45,8)9/h11-15,18,26-30,32-34,36,48-49,55H,16-17,19-21H2,1-10H3,(H,46,54)/t27-,28-,29-,30+,32+,33+,34-,36-,43+,44-,45+/m0/s1
InChIKeyWPPTYUSIXLFOKZ-BYOOWSCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel (RP-56976) Procurement Guide: Second-Generation Taxane with Defined Antiproliferative and Pharmacologic Differentiation


Docetaxel is a semi-synthetic second-generation taxane derived from 10-deacetyl baccatin III extracted from the European yew tree Taxus baccata [1]. It functions as a microtubule depolymerization inhibitor (IC50 = 0.2 μM) that stabilizes tubulin polymerization, leading to cell cycle arrest at G2/M phase and subsequent apoptosis [2]. Docetaxel is distinguished from its first-generation predecessor paclitaxel by two key structural modifications: a hydroxyl group at C10 (replacing paclitaxel's acetate ester) and a tert-butyl carbamate (Boc) group at the C3′ nitrogen position of the side chain (replacing paclitaxel's benzoyl group) [1]. These structural distinctions confer measurable pharmacologic advantages that inform procurement decisions in both research and clinical settings.

Why Docetaxel Cannot Be Readily Substituted by Paclitaxel or Other Taxane Analogs in Critical Assays and Therapeutic Protocols


Docetaxel and paclitaxel exhibit only partial cross-sensitivity (r = 0.73, p < 0.001) across tumor cell lines, indicating that their sensitivity profiles are not fully interchangeable [1]. Docetaxel demonstrates a 1.9-fold higher affinity for β-tubulin binding sites compared to paclitaxel and achieves a 3-fold slower cellular efflux rate, resulting in prolonged intracellular retention [2]. Furthermore, docetaxel follows linear pharmacokinetics within clinically relevant dose ranges (75–100 mg/m²), whereas paclitaxel exhibits nonlinear, saturable elimination behavior that complicates dose prediction and requires more complex infusion schedules (3–24 hours for paclitaxel vs. 1 hour for docetaxel) [3][4]. Minor structural modifications to docetaxel's core scaffold—such as removal of the C3′ phenyl group or alteration of the Boc-protected side chain—have been shown to reduce microtubule disassembly inhibitory activity by up to 3-fold or diminish cytotoxicity against drug-resistant cell lines by 1000-fold [5][6], underscoring the functional criticality of its precise molecular architecture. Consequently, substituting docetaxel with paclitaxel or structurally related analogs introduces quantifiable risks of altered potency, unpredictable pharmacokinetics, and divergent resistance profiles.

Docetaxel Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


Docetaxel Demonstrates 2- to 4-Fold Greater In Vitro Cytotoxicity Than Paclitaxel Across Multiple Tumor Cell Lines

Docetaxel exhibits 2- to 4-fold greater cytotoxicity than paclitaxel when assessed against a panel of human tumor cell lines and primary cultures. The IC50 values of both taxoids fall within the nanomolar range, but docetaxel consistently requires lower concentrations to achieve equivalent cell kill [1]. This enhanced potency is attributed to docetaxel's higher intracellular accumulation and slower efflux kinetics relative to paclitaxel [2].

cytotoxicity antiproliferative activity taxane comparison

Docetaxel Achieves 104-Fold Greater Potency Than Cisplatin in NSCLC Cell Lines with Concentration-Independent Cytotoxicity Profile

In non-small cell lung cancer (NSCLC) cell lines, docetaxel exhibits concentration-independent cytotoxicity and is 104-fold more potent than cisplatin, with an IC50 of 0.001 μM compared to 10 μM for cisplatin [1]. In contrast, paclitaxel displays concentration-dependent inhibition and is 102-fold more potent than cisplatin with a median IC50 of 0.1 μM at 72 hours [1]. Docetaxel's concentration-independent behavior suggests that its cytotoxic effect plateaus rapidly, which may confer advantages in minimizing dose-dependent toxicity without sacrificing efficacy.

NSCLC cisplatin comparison IC50

Docetaxel Exhibits Linear Pharmacokinetics, Enabling Predictable Dose-Exposure Relationships Unlike Paclitaxel's Nonlinear Behavior

Docetaxel follows linear, three-compartment pharmacokinetics at clinically relevant doses (75–100 mg/m²), with a clearance rate of 36 L/h and a terminal half-life of 10–20 hours [1]. In contrast, paclitaxel exhibits nonlinear, saturable pharmacokinetics that produces unpredictable plasma concentrations and complicates therapeutic drug monitoring [2]. Additionally, the standard docetaxel infusion duration is 1 hour, compared to 3–24 hours for paclitaxel, reflecting the practical advantages conferred by its linear elimination profile [1].

pharmacokinetics linear clearance dose prediction

Docetaxel's Microtubule Disassembly Inhibitory Activity (0.7T) Exceeds Paclitaxel (1.0T) and Is Retained in Selected Non-Aromatic C2/C3′ Analogs

Docetaxel exhibits a microtubule disassembly inhibitory activity of 0.7T (where lower values indicate greater potency), which is more potent than paclitaxel at 1.0T [1]. Importantly, structural modifications at the C3′ and C2 positions reveal that the Boc-protected side chain and the C2 benzoate group are not absolutely required for microtubule binding: the C3′-cyclohexyl analog (0.72T) and the C2-hexahydro analog (0.85T) retain potency equivalent to docetaxel [1]. However, combining both modifications yields a substantially weaker inhibitor (2T), demonstrating that specific steric and electronic features of the native structure are essential for optimal activity [1].

microtubule stabilization SAR tubulin binding

Docetaxel Exhibits Prolonged Intracellular Retention Due to 3-Fold Slower Efflux and Greater Cellular Uptake Compared to Paclitaxel

Docetaxel is taken up more avidly by tumor cells and exhibits a 3-fold slower efflux rate compared to paclitaxel, resulting in significantly prolonged intracellular retention [1]. This pharmacokinetic advantage at the cellular level contributes to docetaxel's enhanced cytotoxicity and may partially overcome P-glycoprotein (P-gp)-mediated drug resistance mechanisms that limit paclitaxel efficacy [2]. The slower efflux is attributed to structural differences in the side chain, particularly the Boc group at C3′ which alters substrate recognition by drug efflux transporters.

cellular retention drug efflux P-glycoprotein

Docetaxel Recommended Procurement and Application Scenarios Based on Validated Differentiation Evidence


Preclinical In Vitro Cytotoxicity Screening Requiring Maximal Potency and Predictable Concentration-Response

Docetaxel is the preferred taxane for in vitro cytotoxicity screening panels where maximal potency (2- to 4-fold greater than paclitaxel) and a concentration-independent cytotoxic profile are required [1][2]. Its nanomolar IC50 values across diverse tumor cell lines make it particularly suitable for assays with limited compound availability or where small-volume, high-throughput formats demand potent reference standards. The predictable concentration-response relationship reduces the number of concentration points needed to establish full dose-response curves, conserving compound and plate resources.

In Vivo Xenograft and Pharmacokinetic Studies Requiring Linear Dose-Exposure Predictability

For in vivo efficacy studies and pharmacokinetic profiling, docetaxel offers linear dose-exposure relationships (clearance = 36 L/h) that simplify dose scaling from preclinical models to projected human exposures [3]. This linearity contrasts with paclitaxel's nonlinear behavior and enables more reliable extrapolation of plasma concentrations. Docetaxel's 1-hour infusion compatibility further streamlines in vivo dosing protocols compared to paclitaxel's extended infusion requirements [3].

Drug Resistance Mechanism Studies Involving P-glycoprotein-Mediated Efflux

Docetaxel's 3-fold slower cellular efflux rate and greater intracellular retention make it a valuable tool compound for investigating drug resistance mechanisms involving P-gp and related ABC transporters [4]. In comparative resistance studies, docetaxel retains greater activity than paclitaxel against certain P-gp-overexpressing cell lines, and its structural analogs can serve as controls to dissect the contribution of specific molecular features (e.g., the Boc-protected side chain) to efflux susceptibility [5].

Microtubule Dynamics and Tubulin Polymerization Assays

Docetaxel serves as a validated positive control in microtubule polymerization and disassembly assays, with a well-characterized inhibitory activity of 0.7T (lower is more potent) compared to paclitaxel's 1.0T [6]. Its 0.2 μM IC50 for microtubule depolymerization provides a reliable benchmark for screening novel tubulin-targeting agents. The established SAR data around C2 and C3′ modifications also enable researchers to design appropriate analog controls when investigating structure-dependent tubulin binding phenomena.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-T-1214

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.